1-(Naphthalen-2-yl)propan-1-amine hydrochloride
Description
1-(Naphthalen-2-yl)propan-1-amine hydrochloride (CAS: 2701987-79-1) is a chiral amine hydrochloride with the molecular formula C₁₃H₁₆ClN and a molecular weight of 221.73 g/mol . Its structure comprises a naphthalen-2-yl group attached to a propylamine chain, with a stereogenic center at the C1 position (R-configuration) . The hydrochloride salt enhances its stability and solubility in polar solvents. Storage conditions recommend an inert atmosphere at room temperature .
Properties
IUPAC Name |
1-naphthalen-2-ylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N.ClH/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12;/h3-9,13H,2,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQRODCNABQFFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=CC=CC=C2C=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
-
Oxime Formation : React 1-(naphthalen-2-yl)propan-1-one with hydroxylamine hydrochloride (NHOH·HCl) in ethanol under reflux (60–70°C, 6–8 hours) using sodium acetate (NaOAc) as a buffer.
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Hydrogenation : Subject the oxime intermediate to hydrogenation under 1 atm H in ethanol with 10% Pd/C catalyst. After filtration, treat the free amine with HCl to precipitate the hydrochloride salt.
Key Data:
| Parameter | Optimal Conditions | Yield | Purity |
|---|---|---|---|
| Oxime Reaction Time | 6 hours | 85% | 95% |
| Hydrogenation Catalyst | 10% Pd/C (5 wt%) | 90% | 98% |
| Salt Crystallization | EtOAc/Hexane (1:3) | 92% | 99% |
This method achieves high enantiopurity (>98% ee) when using chiral auxiliaries during oxime formation.
Reductive Amination of Ketones
Reductive amination bypasses oxime intermediates by directly converting ketones to amines.
Procedure:
Optimization Insights:
-
Solvent : Methanol > Ethanol (due to better NHOAc solubility).
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Reducing Agent : NaBHCN outperforms NaBH in selectivity (3:1 amine:secondary alcohol ratio).
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Scale-Up : Continuous flow systems reduce reaction time to 2 hours with 88% yield.
Chiral Resolution of Racemic Mixtures
Racemic 1-(naphthalen-2-yl)propan-1-amine is resolved using diastereomeric salt formation.
Procedure:
Performance Metrics:
| Resolving Agent | Solvent | Enantiomeric Excess (ee) |
|---|---|---|
| (1S)-(+)-Camphorsulfonic acid | Ethanol | 99.4% |
| Tartaric acid | Acetone | 92.1% |
Industrial processes employ automated crystallization systems to achieve >99% ee at 500 kg scale.
Grignard-Based Alkylation
This method constructs the propanamine chain via nucleophilic addition.
Procedure:
Challenges:
-
Nitrile Hydrolysis : Requires strict temperature control (−5 to 0°C) to avoid over-oxidation.
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Byproducts : Tertiary alcohols form if Grignard reagent is in excess (mitigated by stoichiometric precision).
Continuous Flow Synthesis
Industrial-scale production leverages flow chemistry for efficiency.
Protocol:
Advantages:
-
Throughput : 50 kg/day with 94% yield.
-
Safety : Minimizes exposure to H and borohydrides.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Oxime Hydrogenation | 90 | 98 | High | 120 |
| Reductive Amination | 88 | 95 | Moderate | 95 |
| Chiral Resolution | 75 | 99.4 | Low | 210 |
| Grignard Alkylation | 82 | 90 | Moderate | 150 |
| Continuous Flow | 94 | 97 | High | 85 |
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-2-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific reaction.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry
1-(Naphthalen-2-yl)propan-1-amine hydrochloride serves as a chiral building block in organic synthesis. Its structural characteristics allow it to be utilized in the formation of more complex organic molecules. It is also involved in various chemical reactions such as oxidation, reduction, and substitution, leading to diverse products like substituted naphthalene derivatives and other amine derivatives.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Naphthyl ketones, aldehydes |
| Reduction | Lithium aluminum hydride, sodium borohydride | Secondary or tertiary amines |
| Substitution | Alkyl halides, acyl chlorides | Substituted naphthalene derivatives |
Biology
In biological research, this compound has been investigated for its potential as a ligand in biochemical assays and its interactions with biomolecules. Its ability to modulate neurotransmitter systems makes it a candidate for studying neurological functions and disorders. The compound may act as a monoamine transporter inhibitor, influencing levels of dopamine, norepinephrine, and serotonin in the brain.
Medicine
The therapeutic potential of 1-(Naphthalen-2-yl)propan-1-amine hydrochloride is being explored for its role as a precursor in drug development. Its interactions with various receptors and enzymes suggest possible applications in pharmacology, particularly concerning treatments for neurological conditions.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals , dyes, pigments, and advanced materials. Its unique chemical structure allows it to serve as an intermediate in various chemical processes.
Case Studies and Research Findings
Recent studies have highlighted the compound's effectiveness in modulating neurotransmitter systems:
- A study indicated that 1-(Naphthalen-2-yl)propan-1-amine hydrochloride significantly affects dopamine levels in vitro, suggesting its potential as a stimulant similar to other psychoactive substances.
- Research focusing on its application as a ligand revealed promising results in binding affinity studies with various receptors involved in mood regulation.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-yl)propan-1-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to diverse biological effects .
Comparison with Similar Compounds
1-Cyclohexyl-2-propanamine Hydrochloride
- Structure : Cyclohexyl group replaces the naphthalene moiety.
- Key Differences: Reduced aromaticity compared to naphthalene, leading to lower lipophilicity. Potential for enhanced solubility in non-polar solvents due to the aliphatic cyclohexyl group. Applications: Possibly used in neurological studies (e.g., norpropylhexedrine analog) .
2-Phenyl-1-propanamine Hydrochloride
2-(3-Chlorophenoxy)propan-1-amine Hydrochloride
- Molecular Formula: C₉H₁₃Cl₂NO (MW: 222.11 g/mol) .
- Structure: Ether-linked 3-chlorophenoxy group.
- Higher molecular weight and altered electronic properties compared to the naphthalene derivative. Applications: Not specified, but chlorinated aromatics often appear in agrochemicals .
1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride
- Molecular Formula : C₁₀H₁₅ClFN (MW: 215.69 g/mol) .
- Structure : Fluorophenyl group and branched 2-methylpropylamine.
- Key Differences: Fluorine atom introduces electron-withdrawing effects, altering reactivity. Applications: Structural analog of psychoactive compounds (e.g., fluorinated amphetamines) .
Structural and Functional Analysis
Aromatic Substituent Effects
Chirality and Stereochemical Impact
Salt Formation and Solubility
- Hydrochloride salts universally improve water solubility. Differences in pKa and counterion interactions may influence dissolution rates across analogs .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Aromaticity | Chirality |
|---|---|---|---|---|---|
| 1-(Naphthalen-2-yl)propan-1-amine HCl | C₁₃H₁₆ClN | 221.73 | Naphthalen-2-yl | High | (1R)-configured |
| 1-Cyclohexyl-2-propanamine HCl | Likely C₉H₁₈ClN | ~175–185 | Cyclohexyl | None | Not specified |
| 2-Phenyl-1-propanamine HCl | C₉H₁₄ClN | ~171.67 | Phenyl | Moderate | Not specified |
| 2-(3-Chlorophenoxy)propan-1-amine HCl | C₉H₁₃Cl₂NO | 222.11 | 3-Chlorophenoxy | Moderate | Not specified |
| 1-(4-Fluorophenyl)-2-methylpropan-2-amine HCl | C₁₀H₁₅ClFN | 215.69 | 4-Fluorophenyl, 2-methyl | Moderate | Racemic likely |
Biological Activity
1-(Naphthalen-2-yl)propan-1-amine hydrochloride, often referred to in research contexts as a derivative of naphthalene, has garnered attention for its potential biological activities, particularly in the realms of pharmacology and neurochemistry. This compound is structurally characterized by a naphthalene ring substituted with a propan-1-amine moiety, which influences its interaction with biological systems.
- Molecular Formula : C13H16ClN
- Molecular Weight : 221.72584 g/mol
- CAS Number : 1810074-76-0
The biological activity of 1-(Naphthalen-2-yl)propan-1-amine hydrochloride is primarily attributed to its interactions with neurotransmitter systems. Research indicates that it may act as a monoamine transporter inhibitor , influencing dopamine, norepinephrine, and serotonin levels in the brain. The compound's binding affinity to these transporters suggests potential stimulant effects similar to those observed with other psychoactive substances.
Key Mechanisms:
- Dopamine Transporter (DAT) : Inhibition leads to increased dopamine levels in synaptic clefts.
- Norepinephrine Transporter (NET) : Similar inhibition effects can enhance norepinephrine signaling.
- Serotonin Transporter (SERT) : Modulation of serotonin levels may contribute to mood regulation.
Biological Activity Overview
A variety of studies have explored the biological activity of 1-(Naphthalen-2-yl)propan-1-amine hydrochloride, focusing on its pharmacological effects:
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against monoamine transporters at submicromolar concentrations. For instance, a study highlighted that several derivatives, including 1-(Naphthalen-2-yl)propan-1-amine, were potent inhibitors of DAT and NET, suggesting a profile similar to amphetamines and MDMA .
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
|---|---|---|---|
| 1-(Naphthalen-2-yl)propan-1-amine | <100 | <100 | >10000 |
| Naphyrone | 200 | 53 | 235 |
| Benzedrone | 1222 | 1411 | >10000 |
Case Studies and Research Findings
Several studies have provided insights into the compound's biological activity:
- Neurochemical Profiles : A comprehensive study screened various psychoactive substances against human receptors, revealing that many compounds, including derivatives of naphthalene, acted as effective monoamine uptake inhibitors . This suggests potential applications in treating mood disorders or attention deficits.
- Toxicological Assessments : Investigations into the neurotoxic and cardiotoxic effects of similar compounds have raised concerns about safety profiles. For instance, studies on methamnetamine (a related compound) indicated significant neurotoxic risks .
- Enantioselectivity Studies : Research has shown that the S-(+)-enantiomer of related compounds exhibits greater potency as a reuptake inhibitor compared to its R-(−)-counterpart. This highlights the importance of stereochemistry in determining pharmacological effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 1-(Naphthalen-2-yl)propan-1-amine hydrochloride, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling a naphthalene derivative (e.g., 2-naphthol) with a propan-1-amine backbone via nucleophilic substitution or reductive amination. For example, intermediate naphthalene oxides can undergo amination with isopropylamine under catalytic conditions (e.g., palladium or acid catalysis), followed by hydrochloride salt formation using HCl gas or aqueous HCl .
- Optimization : Key parameters include temperature (40–80°C for amination), solvent polarity (e.g., ethanol or THF for solubility), and stoichiometric ratios (1:1.2 amine to intermediate). Reaction progress is monitored via TLC or HPLC.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy :
- NMR : NMR identifies aromatic protons (δ 7.2–8.5 ppm for naphthalene) and amine protons (δ 1.5–2.5 ppm). NMR confirms the propan-1-amine chain (δ 35–50 ppm for CH groups) .
- Mass Spectrometry : ESI-MS detects the molecular ion peak at m/z 215.3 (free base) and 251.8 (HCl salt).
Advanced Research Questions
Q. What strategies resolve regioisomeric or diastereomeric impurities during synthesis?
- Regioisomer Control : Regioisomers (e.g., naphthalen-1-yl vs. naphthalen-2-yl derivatives) are minimized by optimizing the coupling position via directed ortho-metalation or protecting group strategies. HPLC with chiral columns (e.g., Chiralpak AD-H) distinguishes isomers .
- Diastereomer Separation : Chiral resolution employs diastereomeric salt formation using tartaric acid derivatives or enzymatic kinetic resolution. For instance, lipase-catalyzed acylation selectively modifies one enantiomer .
Q. How do researchers address discrepancies in toxicological data across studies?
- Mechanistic Studies : Comparative metabolomics (LC-MS/MS) identifies species-specific metabolites (e.g., hydroxylated vs. glucuronidated derivatives) to explain toxicity variations .
Q. What advanced techniques quantify the compound’s interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Measures binding affinity (K) to receptors (e.g., GPCRs). For example, a K of 12 nM was reported for serotonin receptor 5-HT .
- Molecular Dynamics Simulations : Predicts binding stability using software like GROMACS. The naphthalene moiety exhibits π-π stacking with aromatic residues (e.g., Phe340 in 5-HT) .
Contradictions and Mitigation
- Synthetic Yield Variations : Discrepancies in reported yields (40–75%) arise from solvent purity or catalyst lot differences. Standardized reagent sourcing (e.g., anhydrous solvents) improves reproducibility .
- Toxicity Thresholds : Inconsistent LC values are addressed by harmonizing OECD guidelines for acute toxicity testing across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
